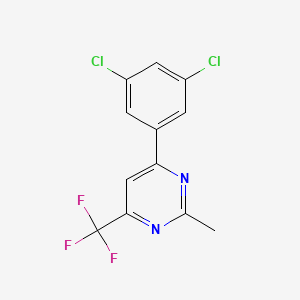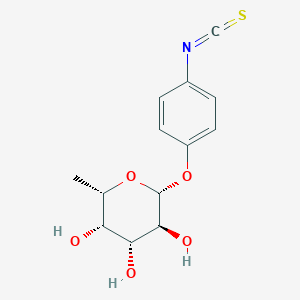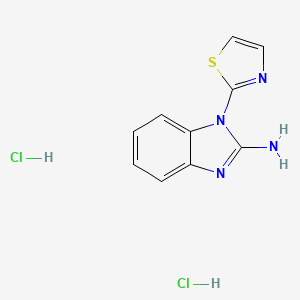![molecular formula C10H10N2 B13733279 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a 1-methylethenyl substituent at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,5-dicarbonyl compounds with hydrazines, followed by cyclization and subsequent functionalization to introduce the 1-methylethenyl group . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
科学的研究の応用
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
類似化合物との比較
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
2-Methyl-4-(1-methylethenyl)pyridine: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
2-prop-1-en-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-7H,1H2,2H3 |
InChIキー |
CWQSZGCIJUTAHS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=NN2C=CC=CC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


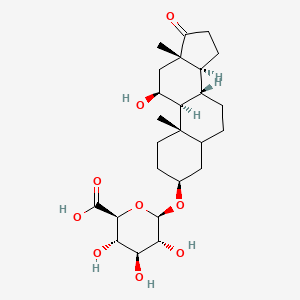
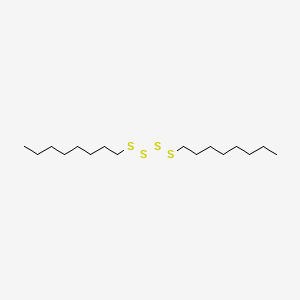
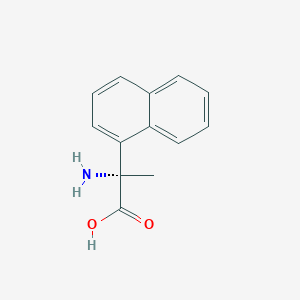
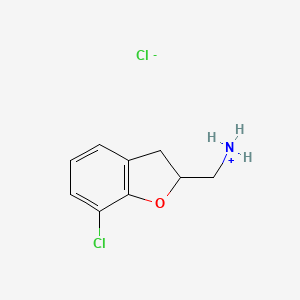
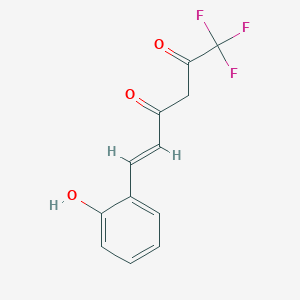
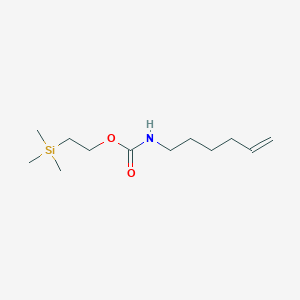

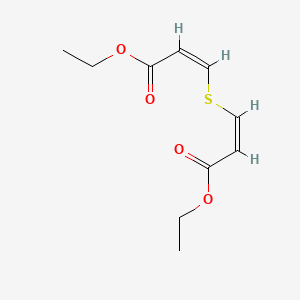
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
